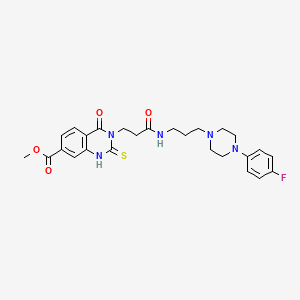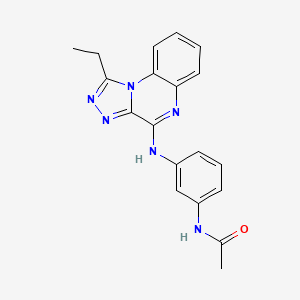
PROTAC BRD9-binding moiety 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD9-binding moiety 5 is a selective binder for the bromodomain-containing protein 9 (BRD9). This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins within cells. This compound has shown antiproliferative activity against various cancer cell lines, making it a valuable tool in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9-binding moiety 5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as amide coupling, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves scaling up the reactions, optimizing the process for cost-effectiveness, and ensuring compliance with regulatory standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
PROTAC BRD9-binding moiety 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and bases under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
PROTAC BRD9-binding moiety 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in cell-based assays to investigate the role of BRD9 in various biological processes, including gene regulation and chromatin remodeling.
Medicine: Explored as a potential therapeutic agent for targeting BRD9 in cancer treatment, given its antiproliferative activity against cancer cells.
Industry: Utilized in the development of new drugs and chemical probes for research and development purposes.
作用机制
PROTAC BRD9-binding moiety 5 exerts its effects by selectively binding to the bromodomain of BRD9. This binding facilitates the recruitment of an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. The degradation of BRD9 disrupts its role in chromatin remodeling and gene regulation, thereby inhibiting the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
PROTAC BRD4-binding moiety: Targets the bromodomain-containing protein 4 (BRD4) for degradation.
PROTAC BET-binding moiety: Binds to bromodomain and extra-terminal (BET) proteins, leading to their degradation.
PROTAC HDAC-binding moiety: Targets histone deacetylases (HDACs) for degradation.
Uniqueness
PROTAC BRD9-binding moiety 5 is unique in its selectivity for BRD9, which distinguishes it from other PROTACs targeting different bromodomain-containing proteins. This selectivity allows for more precise modulation of BRD9-related pathways, making it a valuable tool for studying the specific functions of BRD9 and developing targeted therapies.
属性
分子式 |
C19H18N6O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[3-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C19H18N6O/c1-3-17-23-24-19-18(22-15-9-4-5-10-16(15)25(17)19)21-14-8-6-7-13(11-14)20-12(2)26/h4-11H,3H2,1-2H3,(H,20,26)(H,21,22) |
InChI 键 |
JUNHMKZVTUHPRA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


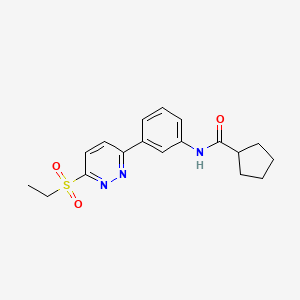
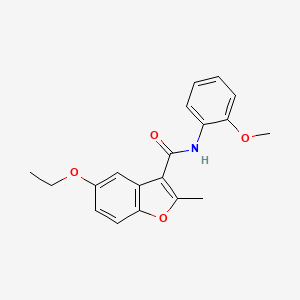

![N-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279766.png)
![N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11279768.png)
![N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11279777.png)

![Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate](/img/structure/B11279790.png)
![methyl 4-(4-methoxy-3-methylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11279800.png)
![{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11279805.png)
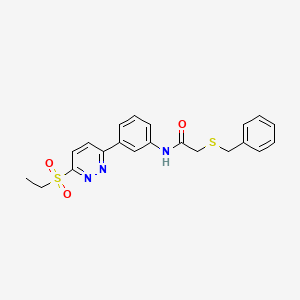
![N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11279811.png)
![Cyclohexyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279812.png)
